molecular formula C5H6F5NO2 B8348874 2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide

2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide

Cat. No.: B8348874
M. Wt: 207.10 g/mol
InChI Key: SLHCIBMPKCHJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide is a fluorinated organic compound with the molecular formula C5H6F5NO2. It is known for its unique chemical structure, which includes five fluorine atoms, making it highly electronegative and reactive. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 2,2,3,3,3-pentafluoropropionic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of fluorine atoms, this compound is highly susceptible to nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reaction conditions typically involve moderate temperatures and polar solvents.

    Hydrolysis: Acidic hydrolysis may use hydrochloric acid or sulfuric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide. Conditions include elevated temperatures and aqueous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides and fluorinated derivatives.

    Hydrolysis: Major products are 2,2,3,3,3-pentafluoropropionic acid and N-methoxy-N-methylamine.

    Oxidation: Oxidized derivatives of the original compound, depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or alteration of protein structures. The compound’s ability to undergo nucleophilic substitution and other reactions also contributes to its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoro-N-methoxy-N-propylpropanamide
  • Methyl 2,2,3,3,3-Pentafluoropropyl Ether

Uniqueness

2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide is unique due to its specific combination of fluorine atoms and the methoxy-methyl functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. Its high electronegativity and ability to participate in various chemical reactions make it valuable in research and industrial applications.

Properties

Molecular Formula

C5H6F5NO2

Molecular Weight

207.10 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C5H6F5NO2/c1-11(13-2)3(12)4(6,7)5(8,9)10/h1-2H3

InChI Key

SLHCIBMPKCHJAO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(C(F)(F)F)(F)F)OC

Origin of Product

United States

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